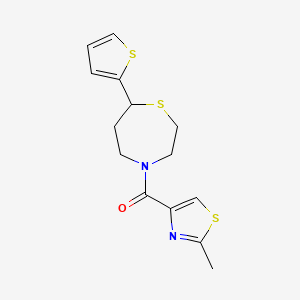
3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various fields. The compound features a benzofuran core linked to a quinoline sulfonamide moiety, suggesting it may exhibit diverse chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions::
- Initial Synthesis::
Step 1: Synthesis begins with the preparation of 3,4-dihydroquinoline via hydrogenation of quinoline in the presence of a palladium-on-carbon catalyst under high pressure.
Step 2: The 3,4-dihydroquinoline is then reacted with chlorosulfonic acid to yield 3,4-dihydroquinolin-1-sulfonyl chloride.
Step 3: This sulfonyl chloride is subsequently reacted with 4-aminobenzamide in the presence of a base, such as triethylamine, to form the sulfonyl-benzamide intermediate.
Step 4: Finally, this intermediate undergoes a condensation reaction with 2-carboxybenzofuran under mild heating to produce 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide.
The industrial synthesis follows the same basic steps but employs larger-scale equipment and optimized conditions for better yield and purity. Continuous flow reactors and automated purification systems are commonly used to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation::
The benzofuran and quinoline rings can undergo oxidation reactions, typically catalyzed by agents like potassium permanganate or chromium trioxide, producing quinone derivatives.
- Reduction::
Reduction reactions, especially using hydrogenation catalysts, can reduce nitro or carbonyl groups in the compound to amines or alcohols.
- Substitution::
Electrophilic aromatic substitution can occur at the benzofuran and benzamide rings, allowing introduction of various substituents like halogens or nitro groups.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Oxidation of the compound generally yields quinone derivatives.
Reduction results in amine or alcohol derivatives.
Substitution reactions introduce halogenated or nitro compounds.
Aplicaciones Científicas De Investigación
Chemistry::
The compound serves as a model molecule in studying sulfonyl and benzofuran chemistry due to its unique structural properties.
Potential pharmaceutical applications include investigations as enzyme inhibitors or modulators, given the bioactive nature of sulfonyl and benzofuran-containing compounds.
Industrial applications could involve its use in materials science for developing specialized polymers or coatings.
Mecanismo De Acción
Molecular Targets and Pathways::
The mechanism of action of 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is primarily determined by its interaction with specific biological targets, such as enzymes or receptors. The sulfonyl group often acts as a key functional group in binding to the active site of enzymes, while the benzofuran moiety may contribute to the compound's overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds::
- 4-((4-oxo-2-thioxo-1,3-thiazolidin-3-yl)amino)benzenesulfonamide::
Unlike the compound , this molecule features a thiazolidine ring instead of quinoline, which impacts its biological activity.
- 3-(4-((2-oxo-2H-chromen-4-yl)amino)benzenesulfonamide::
This compound contains a chromen-4-yl group rather than a benzofuran, altering its interaction with biological targets.
- N-(2-benzofuranylcarbonyl)-N'-(4-sulfamoylphenyl)thiourea::
This compound includes a thiourea linkage, which differentiates its chemical behavior and applications.
Unique Properties
The combination of the sulfonyl-quinoline structure with the benzofuran core makes 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide unique compared to the similar compounds listed. Its distinct structural attributes may confer unique reactivity and biological activity, particularly in the context of its use in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c26-24(29)23-22(19-8-2-4-10-21(19)33-23)27-25(30)17-11-13-18(14-12-17)34(31,32)28-15-5-7-16-6-1-3-9-20(16)28/h1-4,6,8-14H,5,7,15H2,(H2,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHMIZKZAMHGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2933252.png)


![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylicacidhydrochloride](/img/structure/B2933255.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)



![4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2933262.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide](/img/structure/B2933268.png)
![[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2933270.png)
